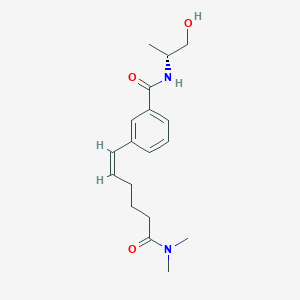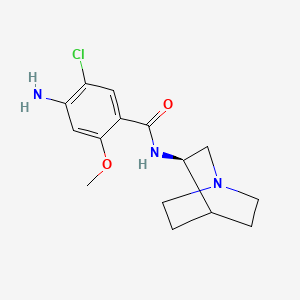
Zacopride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Zacopride is a substituted benzamide derivative known for its potent activity as a serotonin receptor modulator. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor . This compound has been studied for its potential therapeutic applications, including its anxiolytic, antiemetic, and pro-respiratory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Zacopride involves several steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-quinuclidinol to yield the benzamide core.
Chiral resolution: The racemic mixture of zacopride is resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain ®-Zacopride.
Industrial Production Methods: Industrial production of ®-Zacopride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated systems for chiral resolution and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-Zacopride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to amines.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products:
Oxidation: N-oxides of zacopride.
Reduction: Amines derived from the benzamide group.
Substitution: Substituted derivatives at the chloro position.
Scientific Research Applications
®-Zacopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for its potential as an antiemetic, anxiolytic, and pro-respiratory agent.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors
Mechanism of Action
®-Zacopride exerts its effects by modulating serotonin receptors. It acts as an antagonist at the 5-hydroxytryptamine 3 receptor, inhibiting serotonin-induced responses, and as an agonist at the 5-hydroxytryptamine 4 receptor, stimulating serotonin-mediated effects. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and cardiac function .
Comparison with Similar Compounds
Renzapride: Another substituted benzamide with similar serotonin receptor activity.
Ondansetron: A selective 5-hydroxytryptamine 3 receptor antagonist used as an antiemetic.
Tropisetron: A 5-hydroxytryptamine 3 receptor antagonist with antiemetic properties.
Uniqueness of ®-Zacopride: ®-Zacopride’s unique dual activity as both an antagonist at the 5-hydroxytryptamine 3 receptor and an agonist at the 5-hydroxytryptamine 4 receptor distinguishes it from other similar compounds. This dual activity provides a broader range of therapeutic applications and makes it a valuable compound for research and development .
Properties
CAS No. |
123441-85-0 |
|---|---|
Molecular Formula |
C15H20ClN3O2 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
FEROPKNOYKURCJ-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CN3CCC2CC3)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


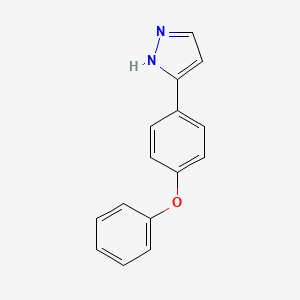
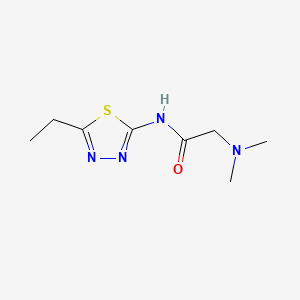
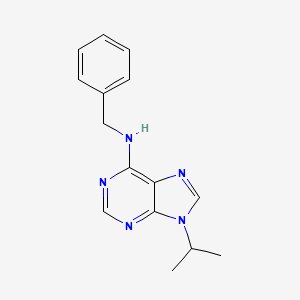
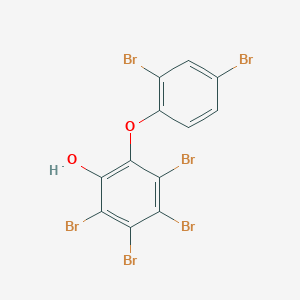
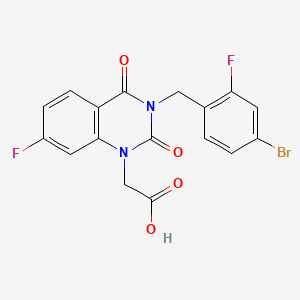
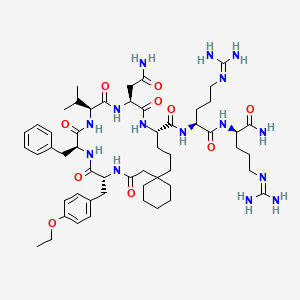
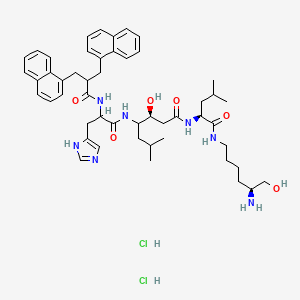
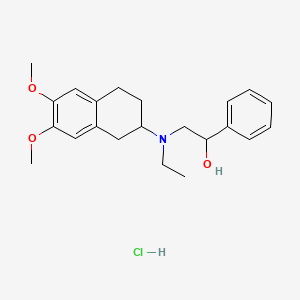
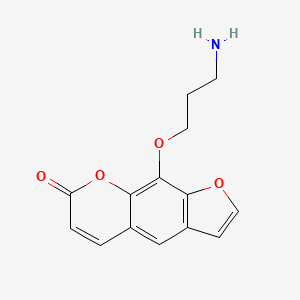
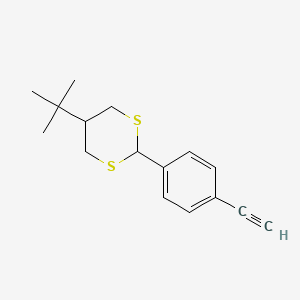
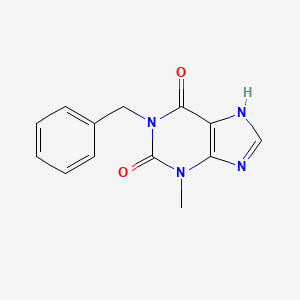
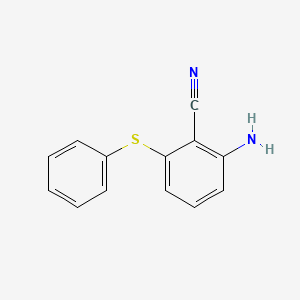
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
